molecular formula C22H15NO4 B14447223 Spiro(2H-1-benzopyran-2,2'-2H-naphtho(2,3-b)pyran), 6-nitro-3'-methyl- CAS No. 73928-06-0

Spiro(2H-1-benzopyran-2,2'-2H-naphtho(2,3-b)pyran), 6-nitro-3'-methyl-

Katalognummer: B14447223
CAS-Nummer: 73928-06-0
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: SYMLYDQNLPMICL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro(2H-1-benzopyran-2,2’-2H-naphtho(2,3-b)pyran), 6-nitro-3’-methyl-: is a complex organic compound known for its unique structural properties and photochromic behavior This compound belongs to the class of spiropyrans, which are characterized by their ability to undergo reversible transformations between two distinct forms when exposed to light

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(2H-1-benzopyran-2,2’-2H-naphtho(2,3-b)pyran), 6-nitro-3’-methyl- typically involves multi-step organic reactions. One common method includes the condensation of 2H-naphtho(2,3-b)pyran with 2H-1-benzopyran in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Spiro(2H-1-benzopyran-2,2’-2H-naphtho(2,3-b)pyran), 6-nitro-3’-methyl- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Wissenschaftliche Forschungsanwendungen

Spiro(2H-1-benzopyran-2,2’-2H-naphtho(2,3-b)pyran), 6-nitro-3’-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a photochromic dye in the study of light-induced molecular transformations.

    Biology: Investigated for its potential use in biological imaging and as a molecular probe.

    Medicine: Explored for its potential therapeutic applications, including drug delivery systems and photodynamic therapy.

    Industry: Utilized in the development of smart materials, such as photochromic lenses and coatings.

Wirkmechanismus

The mechanism of action of Spiro(2H-1-benzopyran-2,2’-2H-naphtho(2,3-b)pyran), 6-nitro-3’-methyl- involves its ability to undergo reversible photochromic transformations. Upon exposure to ultraviolet (UV) light, the compound transitions from a colorless leuco form to a colored merocyanine form. This transformation is facilitated by the breaking and forming of specific chemical bonds within the molecule, leading to a change in its electronic structure and absorption properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Spiro(2H-1-benzopyran-2,2’-indoline), 6-nitro-1’,3’,3’-trimethyl-
  • 1’,3’,3’-Trimethyl-6-nitrospiro(2H-1-benzopyran-2,2’-indoline)
  • 6’-Nitro-3-methylspiro(2H-naphtho(2,3-b)pyran-2,2’-2Hbenzopyran)

Uniqueness

Spiro(2H-1-benzopyran-2,2’-2H-naphtho(2,3-b)pyran), 6-nitro-3’-methyl- is unique due to its specific structural arrangement and the presence of both nitro and methyl groups. These features contribute to its distinct photochromic behavior and enhanced reactivity compared to other similar compounds. Its ability to undergo reversible transformations under light exposure makes it particularly valuable in applications requiring dynamic and responsive materials.

Eigenschaften

CAS-Nummer

73928-06-0

Molekularformel

C22H15NO4

Molekulargewicht

357.4 g/mol

IUPAC-Name

3-methyl-6'-nitrospiro[benzo[g]chromene-2,2'-chromene]

InChI

InChI=1S/C22H15NO4/c1-14-10-18-11-15-4-2-3-5-16(15)13-21(18)27-22(14)9-8-17-12-19(23(24)25)6-7-20(17)26-22/h2-13H,1H3

InChI-Schlüssel

SYMLYDQNLPMICL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=CC3=CC=CC=C3C=C2OC14C=CC5=C(O4)C=CC(=C5)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.